2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C15H10ClFN2OS and its molecular weight is 320.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches : A variety of benzothiazole derivatives, including those related to the mentioned compound, have been synthesized for their potential biological activities. For instance, novel synthesis methods have been developed for (4-oxothiazolidine-2-ylidene)benzamide derivatives, showcasing the versatility of benzothiazole compounds in creating pharmacologically active agents (Hossaini et al., 2017).
Biological Activities
Antitumor Activities : Benzothiazole derivatives have demonstrated promising antitumor properties. Specifically, certain derivatives have shown potent activity against tumorigenic cell lines, highlighting the potential of these compounds in cancer research (Yoshida et al., 2005).
Antimicrobial Properties : These compounds have also been evaluated for their antimicrobial activities. Research indicates that benzothiazole derivatives can exhibit significant antimicrobial effects, which could be beneficial in developing new antimicrobial agents (Jagtap et al., 2010).
Photophysical Properties
Fluorescence Studies : Benzothiazole compounds, due to their structural properties, have been explored for their photophysical applications, including as fluorescent sensors for metal ions. These studies highlight the potential use of benzothiazole derivatives in sensor technology and imaging applications (Suman et al., 2019).
Chemical Stability and Reactivity
Metabolic Stability Investigations : Research into the metabolic stability of benzothiazole derivatives has led to the discovery of compounds with improved stability profiles, which is crucial for pharmaceutical development. These studies provide insights into how structural modifications can influence the metabolic fate of these compounds, impacting their therapeutic potential and safety (Stec et al., 2011).
Safety and Hazards
Saflufenacil is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H410, indicating that it is very toxic to aquatic life with long-lasting effects . Precautionary statements include P273, P391, and P501, advising to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local regulations .
Future Directions
Saflufenacil is currently registered for use in the United States, where the Environmental Protection Agency (EPA) is responsible for regulating pesticides . Its future use and development will likely continue to be influenced by regulatory decisions, environmental impact studies, and the ongoing need for effective herbicides in agriculture .
Mechanism of Action
Target of Action
Similar compounds have been reported to targetcyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
Based on the activity of structurally similar compounds, it may act byinhibiting the COX enzymes . This inhibition could potentially suppress the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given its potential interaction with COX enzymes . By inhibiting these enzymes, the compound could disrupt the conversion of arachidonic acid into prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be chemically modified to improve their pharmacokinetics and pharmacodynamics .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation , given its potential inhibition of COX enzymes and subsequent decrease in prostaglandin production . This could make it potentially useful in the treatment of conditions characterized by inflammation.
Properties
IUPAC Name |
2-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKDLWQSNZMNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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